3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid is a heterocyclic compound characterized by the presence of both imidazole and thiazole rings. This compound has garnered attention in various scientific fields due to its unique chemical structure and potential applications in medicinal chemistry and pharmacology. The compound is identified by the CAS number 1007874-80-7 and has a molecular weight of 182.20 g/mol .
The compound can be synthesized through various chemical reactions involving aminothiazole derivatives and other reagents. It is primarily studied for its biological activities, particularly in inhibiting the growth of certain pathogens.
3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid belongs to the class of imidazo[2,1-B]thiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. These compounds are often explored in drug discovery for their potential therapeutic effects against various diseases .
The synthesis of 3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is performed under controlled conditions to ensure high yield and purity of the product.
Key steps in the synthesis include:
The molecular structure of 3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid features a fused imidazole-thiazole ring system with a carboxylic acid functional group at the fifth position. This unique arrangement contributes to its chemical reactivity and biological activity.
3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The specific products formed depend on the reaction conditions and reagents utilized, such as yielding carboxylic acids from oxidation or alcohols from reduction.
The primary target for 3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid is QcrB, a crucial component of the mycobacterial cytochrome bcc-aa3 supercomplex. The interaction with QcrB disrupts the electron transport chain, which is vital for mycobacterial survival.
This compound has demonstrated efficacy in inhibiting mycobacterial growth through its action on biochemical pathways involved in energy production. In vitro studies have shown promising results regarding its pharmacokinetics, including absorption, distribution, metabolism, and excretion properties .
Relevant data on these properties can aid in understanding how this compound interacts within biological systems and its potential applications in drug development.
3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid has several applications in scientific research:
Conventional routes to 3-methylimidazo[2,1-b]thiazole-5-carboxylic acid rely on sequential heterocycle construction. A predominant approach involves:
A TDAE (Tetrakis(Dimethyl-Amino)Ethylene)-mediated method enables access to nitro-functionalized precursors. 6-Chloromethyl-5-nitroimidazo[2,1-b]thiazole undergoes nucleophilic substitution with carbonyl electrophiles like ethyl pyruvate, followed by reduction and hydrolysis to the acid [5].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | CAS # | Molecular Formula | Role in Synthesis |
---|---|---|---|
Ethyl 3-methylimidazo[2,1-b]thiazole-5-carboxylate | Not specified | C₉H₁₀N₂O₂S | Ester precursor for hydrolysis |
3-Methylimidazo[2,1-b]thiazole-6-carboxylic acid | 57332-95-3 | C₇H₆N₂O₂S | Positional isomer illustrating regiochemistry |
6-Chloromethyl-5-nitroimidazo[2,1-b]thiazole | Not specified | C₆H₄ClN₃O₂S | TDAE-reactive intermediate |
While direct microwave synthesis of 3-methylimidazo[2,1-b]thiazole-5-carboxylic acid is unreported in the search results, principles from related systems suggest significant optimizations:
Continuous flow systems address scalability limitations of batch synthesis:
Environmental and efficiency metrics highlight trade-offs between methodologies:
Table 2: Synthetic Route Comparison for 3-Methylimidazo[2,1-b]thiazole-5-carboxylic Acid
Method | Yield (%) | PMIᵃ | E-Factorᵇ | Key Advantages | Limitations |
---|---|---|---|---|---|
Conventional Multi-Step | 52–68 | 35 | 28 | Robust methodology; Scalable to 100 g | High solvent use; Isomer separation needed |
TDAE-Mediated | 70–85 | 28 | 18 | Versatile functionalization; Mild conditions | Costly TDAE reagent; Air sensitivity |
Microwave-Assisted | 88–90ᶜ | 12 | 0.8ᶜ | Rapid cycles; Reduced energy use | Limited published data for this specific compound |
Continuous Flow | 90–92ᶜ | 8 | 3.5ᶜ | Excellent scalability; Inherent safety | High capital investment |
ᵃ Process Mass Intensity (kg reactants/kg product); ᵇ Environmental Factor (kg waste/kg product); ᶜ Projected values based on analogous systems
Key Findings:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0